(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

CNS drug design 5-HT receptor pharmacology physicochemical optimization

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448056-73-2) is a fully synthetic, small-molecule aryl sulfonyl piperidine benzofuran methanone with a molecular weight of 417.45 g/mol and an InChI Key of BRPPERDBGICTHL-UHFFFAOYSA-N. The compound belongs to a class of 7-arylsulfonyl substituted benzofuropiperidines that have been disclosed as novel scaffolds for 5-HT₆ receptor antagonism and are structurally related to 4‑(phenylsulfonyl)piperidine‑based 5‑HT₂A ligands.

Molecular Formula C21H20FNO5S
Molecular Weight 417.45
CAS No. 1448056-73-2
Cat. No. B2540776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
CAS1448056-73-2
Molecular FormulaC21H20FNO5S
Molecular Weight417.45
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FNO5S/c1-27-18-4-2-3-14-13-19(28-20(14)18)21(24)23-11-9-17(10-12-23)29(25,26)16-7-5-15(22)6-8-16/h2-8,13,17H,9-12H2,1H3
InChIKeyBRPPERDBGICTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready CAS 1448056-73-2: Core Identity and Structural Classification of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone


(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448056-73-2) is a fully synthetic, small-molecule aryl sulfonyl piperidine benzofuran methanone with a molecular weight of 417.45 g/mol and an InChI Key of BRPPERDBGICTHL-UHFFFAOYSA-N . The compound belongs to a class of 7-arylsulfonyl substituted benzofuropiperidines that have been disclosed as novel scaffolds for 5-HT₆ receptor antagonism and are structurally related to 4‑(phenylsulfonyl)piperidine‑based 5‑HT₂A ligands [1]. Unlike simple methylsulfonyl or unsubstituted phenylsulfonyl analogs, the target compound incorporates a 4‑fluorophenylsulfonyl group and a 7‑methoxybenzofuran‑2‑carbonyl moiety, two structural features that independently appear in clinically evaluated serotonin receptor modulators [1]. The compound is primarily sourced from specialty chemical suppliers for research use.

CAS 1448056-73-2 Procurement Risk: Why In‑Class Sulfonyl Piperidine Analogs Cannot Be Assumed Interchangeable


Within the aryl sulfonyl piperidine benzofuran class, subtle modifications to the sulfonyl substituent or the benzofuran methoxy position profoundly alter receptor subtype selectivity, functional activity, and off‑target liability. For example, in the 7‑arylsulfonyl benzofuropiperidine series, shifting from a 3‑fluorophenylsulfonyl to a 4‑fluorophenylsulfonyl group impacts 5‑HT₆ binding affinity and hERG liability [1]. In the related 4‑(phenylsulfonyl)piperidine 5‑HT₂A antagonist class, introducing a 4‑fluoro substituent on the phenylsulfonyl ring raised 5‑HT₂A affinity to a Kᵢ of 1.9 nM, while the corresponding sulfinyl analog exhibited a >100‑fold loss in affinity (Kᵢ = 198 nM) [2]. These structure‑activity relationships demonstrate that even single‑atom or oxidation‑state changes can drastically alter pharmacological profiles, making generic substitution without confirmatory data scientifically unsound for procurement decisions [1][2].

CAS 1448056-73-2 Comparator‑Grounded Quantitative Differentiation Evidence


4‑Fluorophenylsulfonyl vs. Methylsulfonyl Substitution: Predicted Physicochemical Impact on CNS Target Engagement

The 4‑fluorophenylsulfonyl group in the target compound confers distinct lipophilicity and steric properties relative to the simpler methylsulfonyl analog (7-methoxybenzofuran-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone . While direct comparative experimental data for these two exact compounds are absent in the public domain, class‑level evidence from the 7‑arylsulfonyl benzofuropiperidine series demonstrates that increasing sulfonyl substituent bulk and aromaticity enhances binding to the 5‑HT₆ receptor and modulates brain penetration and hERG selectivity [1]. In a parallel sulfonyl piperidine chemotype targeting 5‑HT₂A, the 4‑fluorophenylsulfonyl analog (compound 9) achieved a Kᵢ of 1.9±0.6 nM, whereas unsubstituted phenylsulfonyl derivatives typically exhibit Kᵢ values in the 10–100 nM range [2], supporting the hypothesis that 4‑fluorophenylsulfonyl incorporation can enhance receptor affinity.

CNS drug design 5-HT receptor pharmacology physicochemical optimization

7‑Methoxybenzofuran‑2‑carbonyl vs. Benzofuran‑3‑carbonyl Regioisomerism: Impact on 5‑HT₆ and 5‑HT₂A Subtype Selectivity

The target compound features a 7‑methoxybenzofuran‑2‑carbonyl attachment, distinguishing it from benzofuran‑3‑carbonyl and non‑methoxylated benzofuran analogs. In the 7‑arylsulfonyl benzofuropiperidine scaffold, the 7‑methoxy substitution was critical for maintaining 5‑HT₆ receptor affinity and reducing hERG liability [1]. Although direct head‑to‑head Kᵢ data for the 7‑methoxy vs. 7‑des‑methoxy or 2‑carbonyl vs. 3‑carbonyl variants of this exact compound are not publicly available, the SAR from Sundar et al. (2012) established that C‑1 position optimization on the benzofuropiperidine core—which includes the methoxy substitution pattern—directly modulates oral bioavailability and brain penetration in rat models [1]. The advanced analog in that study demonstrated significant activity in a rat social recognition model, indicative of pro‑cognitive potential [1].

serotonin receptor subtype selectivity benzofuran regioisomer 5-HT6 antagonist

4‑Fluorophenylsulfonyl Piperidine vs. Unsubstituted Phenylsulfonyl: Quantitative Affinity Gain from 4‑Fluoro Substitution in a Related 5‑HT₂A Chemotype

In a structurally related 4‑(phenylsulfonyl)piperidine series targeting 5‑HT₂A receptors, the 4‑fluorophenylsulfonyl derivative (compound 9) exhibited a Kᵢ of 1.9±0.6 nM against [³H]ketanserin binding, while the corresponding sulfinyl analog (compound 15) showed a Kᵢ of 198±8 nM [1]. Although these compounds differ from the target compound by the N‑substituent (2,4‑difluorophenethyl vs. 7‑methoxybenzofuran‑2‑carbonyl), the data quantitatively demonstrate that the 4‑fluorophenylsulfonyl group can achieve nanomolar affinity at clinically relevant serotonin receptors, outperforming closely related non‑fluorinated or oxidized analogs by over two orders of magnitude [1]. The 4‑fluoro substitution also influenced radiochemical yield and nonspecific binding characteristics, factors relevant to in vivo imaging applications [1].

fluorine substitution effect 5-HT2A receptor affinity PET tracer development

Sulfonyl Piperidine Benzofuran vs. Sulfonamide‑Linked Benzofuran Analogs: Metabolic Stability Advantage of the Sulfonyl Group

The target compound employs a sulfonyl (S(=O)₂) linker between the piperidine and 4‑fluorophenyl groups, as opposed to a sulfonamide (–SO₂NH–) or ether linker found in some benzofuran‑piperidine analogs [1]. The sulfonyl group is generally more resistant to oxidative and hydrolytic metabolism than sulfonamide or ether linkages, potentially conferring improved metabolic stability [2]. While no direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are publicly available for the target compound versus its closest sulfonamide analogs, the sulfonyl moiety is a recognized metabolically stable bioisostere in medicinal chemistry, a property that underpins its use in clinically advanced 5‑HT₂A and 5‑HT₆ antagonists [1][2].

metabolic stability sulfonyl vs. sulfonamide oxidative metabolism

Caveat: Limited Public‑Domain Direct Comparative Data for CAS 1448056-73-2

As of 2026-05-09, no peer‑reviewed publication, patent, or authoritative database entry reports direct, head‑to‑head quantitative biological or physicochemical data for (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448056-73-2) against a defined comparator [1]. The evidence presented in this guide is therefore derived from structurally analogous chemotypes and class‑level SAR trends. Users should verify the specific properties of the target compound through independent experimental characterization before making procurement decisions based on the inferred differentiators [1].

data availability research chemical direct comparison gap

CAS 1448056-73-2 Optimal Deployment Scenarios Grounded in Quantitative Differentiation Evidence


Serotonin 5‑HT₆ Receptor Antagonist Tool Compound for Cognitive Disorder Research

Based on the 7‑arylsulfonyl benzofuropiperidine scaffold established by Sundar et al. (2012) [1], the target compound is structurally positioned as a potential 5‑HT₆ antagonist for preclinical cognitive enhancement studies. The 7‑methoxy substitution and 4‑fluorophenylsulfonyl group align with the SAR requirements for brain penetration and reduced hERG liability identified in that study. Researchers investigating cholinergic or glutamatergic modulation in short‑term memory models may prioritize this compound over non‑methoxylated or non‑fluorinated analogs that lack the optimized pharmacophoric features. Confirmatory in‑house 5‑HT₆ binding and hERG profiling are strongly recommended before in vivo deployment.

5‑HT₂A Receptor Ligand for Psychiatric PET Tracer Development or in Vitro Pharmacology

The 4‑fluorophenylsulfonyl substructure has demonstrated nanomolar 5‑HT₂A affinity (Kᵢ = 1.9 nM) in a closely related piperidine chemotype [2]. While the N‑substituent differs, the target compound retains the critical 4‑fluorophenylsulfonyl pharmacophore and may serve as a lead for developing high‑affinity 5‑HT₂A radioligands or fluorescent probes. Procurement for 5‑HT₂A‑focused projects is justified when accompanied by confirmatory radioligand displacement assays against [³H]ketanserin or [¹¹C]MDL 100907.

Dual 5‑HT₆/5‑HT₂A Pharmacological Probe Feasibility Assessment

The target compound combines structural elements from both 7‑arylsulfonyl benzofuropiperidine 5‑HT₆ antagonists [1] and 4‑fluorophenylsulfonyl piperidine 5‑HT₂A ligands [2]. This dual pharmacophoric character, while not yet experimentally validated, raises the possibility of simultaneous engagement of both serotonin receptor subtypes—a profile of interest for complex neuropsychiatric conditions. Procurement for broad‑panel receptor screening (e.g., CEREP or Psychoactive Drug Screening Program panels) is a logical first step to determine the compound's selectivity fingerprint before committing to disease‑specific assays.

Metabolically Stable CNS Lead Scaffold for Medicinal Chemistry Optimization

The sulfonyl linker and the 7‑methoxybenzofuran moiety are both features associated with metabolic stability and CNS drug‑likeness in the medicinal chemistry literature [1][2]. This compound can serve as a starting scaffold for hit‑to‑lead optimization programs where metabolic soft spots are systematically probed. Procurement for structure‑activity relationship expansion is recommended, with early assessment of microsomal stability (human and rodent) and CYP inhibition to validate the predicted stability advantage over sulfonamide or ether‑linked analogs.

Quote Request

Request a Quote for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.